10-Azatricyclo[5.2.1.04,10]decane
Description
Properties
CAS No. |
173218-58-1 |
|---|---|
Molecular Formula |
C9H15N |
Molecular Weight |
137.22 g/mol |
IUPAC Name |
10-azatricyclo[5.2.1.04,10]decane |
InChI |
InChI=1S/C9H15N/c1-2-8-5-6-9-4-3-7(1)10(8)9/h7-9H,1-6H2 |
InChI Key |
BJHFNGSEPGDKLG-UHFFFAOYSA-N |
SMILES |
C1CC2CCC3N2C1CC3 |
Canonical SMILES |
C1CC2CCC3N2C1CC3 |
Synonyms |
1H-Pyrrolo[2,1,5-cd]pyrrolizine,octahydro-,(2aalpha,4aalpha,6aalpha)-(9CI) |
Origin of Product |
United States |
Scientific Research Applications
Medicinal Chemistry
Anticancer Agents:
One of the primary applications of 10-Azatricyclo[5.2.1.04,10]decane is in the development of anticancer agents. Research indicates that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines, suggesting potential as a scaffold for novel anticancer drugs .
Neuropharmacology:
The compound is also investigated for its neuropharmacological properties. Studies have shown that certain derivatives can modulate neurotransmitter systems, which may lead to therapeutic benefits in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Antimicrobial Activity:
Another area of interest is the antimicrobial activity of 10-Azatricyclo[5.2.1.04,10]decane derivatives. Research has demonstrated effectiveness against a range of bacterial strains, indicating potential use in developing new antibiotics.
Organic Synthesis
Synthetic Intermediate:
In organic synthesis, 10-Azatricyclo[5.2.1.04,10]decane serves as an important intermediate in the synthesis of more complex molecules. Its unique structural features allow for the formation of various derivatives through functionalization reactions, which can be tailored for specific applications in pharmaceuticals and agrochemicals .
Catalysis:
The compound has been explored as a catalyst in certain organic reactions due to its ability to stabilize transition states and enhance reaction rates. This application is particularly relevant in green chemistry initiatives aimed at reducing solvent use and improving reaction efficiency .
Case Studies
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Functional Comparisons
2-Azatricyclo[5.2.1.04,10]decane
- Structure: Differs in nitrogen placement (position 2 vs.
- Synthesis : Synthesized via similar [3+2] cycloaddition strategies but lacks the rigid geometry of the 10-aza analog .
- Biological Relevance : Shows moderate DAT affinity but lower selectivity compared to the 10-aza derivative .
exo-Tricyclo[5.2.1.02,6]decane
- Structure : A fully carbon-based tricyclic system without nitrogen.
- Thermodynamics : Exhibits higher vaporization enthalpy (45.9 kJ/mol at 410 K) compared to nitrogen-containing analogs, reflecting increased stability due to the absence of ring strain from heteroatoms .
- Applications : Primarily used in materials science rather than pharmacology .
4-Azatricyclo[5.2.2.02,6]undecane-3,5,8-trione Derivatives
- Structure : Features an additional ketone group and a larger tricyclic framework (undecane vs. decane).
- Synthesis: Prepared via epoxide-amine reactions, enabling functionalization with amino alcohol side chains for enhanced bioactivity .
Thermodynamic and Physical Properties
Key Research Findings
Synthetic Flexibility : The 10-aza framework allows precise functionalization at the nitrogen site, enabling targeted modifications for drug design .
Thermodynamic Stability : Carbon-only tricyclic analogs (e.g., exo-tricyclo[5.2.1.02,6]decane) exhibit higher thermal stability, whereas nitrogen inclusion introduces reactivity useful for dynamic covalent chemistry .
Biological Specificity : Positional isomerism (e.g., 2-aza vs. 10-aza) significantly impacts pharmacological profiles, with the 10-aza variant showing superior DAT affinity .
Preparation Methods
Cyclocondensation of Aminopropanes with Diketones
The most widely documented route to 10-azatricyclo[5.2.1.04,10]decane involves cyclocondensation reactions between 2-amino-1,3-propanediols and γ-diketones such as 2,5-hexanedione. This method, pioneered by Broadbent and Olsen, leverages azeotropic water removal to drive the reaction toward tricycle formation rather than pyrrole byproducts . For example, 2-amino-2-methyl-1,3-propanediol reacts with 2,5-hexanedione in toluene under reflux with a Dean-Stark trap, yielding 1,4,7-trimethyl-2,6-dioxa-10-azatricyclo[5.2.1.04,10]decane in ~65% yield . The rigidity of the tricyclic system arises from the bridging oxygen and nitrogen atoms, which lock the chair-like conformations of the fused cyclohexane and cyclopentane rings.
Substituent effects critically influence reaction outcomes. Bulky groups at the 2-position of the aminopropanediol (e.g., benzyl or isopropyl) favor tricycle formation by sterically hindering competing pyrrole pathways . Conversely, smaller substituents like methyl or ethyl permit equilibration between tricyclic and pyrrolic products, necessitating precise temperature control .
Knorr-Paal Procedure Modifications
Modifications to the classical Knorr-Paal condensation have enabled access to sterically crowded derivatives of 10-azatricyclo[5.2.1.04,10]decane. Titanium tetrachloride, acting as both a Lewis acid catalyst and water scavenger, facilitates the reaction between sterically hindered amines and 2,5-hexanedione . For instance, 2-amino-1,3-propanediols with tert-butyl or adamantyl groups undergo cyclization at 80–100°C in dichloromethane, producing tricycles in 50–70% yields . Infrared spectroscopy of reaction mixtures confirms the consumption of diketone carbonyl bands (1700–1750 cm⁻¹) and the emergence of tricycle-specific C-O-C stretches (1100–1150 cm⁻¹) .
A notable advancement involves replacing oxygen atoms with sulfur or additional nitrogen atoms. Reaction of 2-amino-1,3-propanedithiol with 2,5-hexanedione yields 1,7-dimethyl-2-thia-6-oxa-10-azatricyclo[5.2.1.04,10]decane, demonstrating the method’s versatility .
Reduction and Cyclization of Nitro Compounds
An alternative pathway begins with 2-nitro-2-methyl-1,3-disubstituted aminopropanes, which are reduced to triamines before cyclization. Catalytic hydrogenation (H₂, Pd/C) or lithium aluminum hydride (LiAlH₄) converts nitro groups to amines, enabling subsequent reaction with diketones . For example, 2-nitro-2-methyl-1,3-dibenzylaminopropane reduces to the corresponding triamine, which cyclizes with 2,5-hexanedione in ethanol under reflux to form 2,6-dibenzyl-1,4,7-trimethyl-2,6,10-triazatricyclo[5.2.1.04,10]decane in 58% yield .
Table 1: Comparison of Cyclization Methods
Stereochemical Considerations in Synthesis
The 10-azatricyclo[5.2.1.04,10]decane framework exhibits stereochemical complexity due to restricted nitrogen inversion at positions 2 and 6. High barriers to inversion (~25 kcal/mol) enable the isolation of diastereomers, as demonstrated by chromatographic separation of 2,6-diisopropyl derivatives . Nuclear magnetic resonance (NMR) studies reveal distinct signals for axial and equatorial substituents, with coupling constants (J = 10–12 Hz) confirming trans-diaxial arrangements .
X-ray crystallography of amidinium salts derived from the tricycle confirms elongated C-N bonds (1.64–1.70 Å vs. typical 1.40–1.50 Å), suggesting partial double-bond character and restricted rotation . This geometric distortion enhances hydrolytic stability, with benzyl-substituted derivatives degrading 60 times slower than ethyl analogs in aqueous solution .
Industrial-Scale Production Techniques
While academic studies focus on small-scale synthesis, industrial production requires optimization for yield and purity. Continuous-flow reactors, operating at elevated pressures (5–10 bar) and temperatures (120–150°C), have been proposed to accelerate cyclocondensation. Crystallization from ethanol/water mixtures achieves >95% purity, with residual solvents monitored via gas chromatography.
Environmental considerations drive interest in solvent-free methods. Ball-milling 2-amino-1,3-propanediols with 2,5-hexanedione in the presence of silica gel yields tricycles in 55% yield, albeit with longer reaction times (24–48 hours).
Q & A
Q. What are the established synthetic methodologies for 10-Azatricyclo[5.2.1.04,10]decane, and what key reagents are involved?
The compound is synthesized via intramolecular [3+2] cycloaddition of non-stabilized azomethine ylides. A critical step involves sequential bis-desilylation of N-alkyl-α,α'-bis(trimethylsilyl) cyclic amines using Ag(I)F as a one-electron oxidant to generate reactive intermediates. This method ensures stereochemical control and structural rigidity, which are essential for pharmacological applications . Characterization typically employs NMR spectroscopy and X-ray crystallography to confirm bicyclic or polycyclic frameworks.
Q. How is the structural rigidity of 10-Azatricyclo[5.2.1.04,10]decane validated experimentally?
Structural validation combines spectroscopic techniques (e.g., -NMR, -NMR) and computational modeling (DFT calculations) to analyze bond angles, ring strain, and stereoelectronic effects. X-ray diffraction studies are particularly critical for resolving fused ring systems and verifying the tricyclic scaffold’s spatial arrangement .
Q. What analytical tools are prioritized for purity assessment of this compound?
High-performance liquid chromatography (HPLC) with UV detection and mass spectrometry (LC-MS) are standard for purity evaluation. Gas chromatography (GC) may be used for volatile derivatives, while elemental analysis confirms stoichiometric integrity .
Advanced Research Questions
Q. What experimental design challenges arise in achieving stereoselective synthesis of 10-Azatricyclo[5.2.1.04,10]decane derivatives?
Stereoselectivity is influenced by reaction temperature, solvent polarity, and the choice of oxidant (e.g., Ag(I)F vs. alternative catalysts). Competing pathways, such as [2+2] cycloadditions or retro-aza-Michael reactions, must be suppressed using kinetic control. Advanced strategies include chiral auxiliaries or asymmetric catalysis to enforce enantiomeric excess .
Q. How can contradictions in reported pharmacological data (e.g., DAT binding affinities) be systematically addressed?
Discrepancies often stem from variations in assay conditions (e.g., cell lines, radioligand concentrations) or compound purity. Researchers should:
- Standardize in vitro assays (e.g., competitive binding studies with -WIN 35,428).
- Validate purity via orthogonal methods (HPLC, NMR).
- Use molecular docking simulations to correlate structural motifs (e.g., nitrogen positioning) with activity trends .
Q. What computational approaches best predict the conformational stability of 10-Azatricyclo[5.2.1.04,10]decane in solution?
Molecular dynamics (MD) simulations with explicit solvent models (e.g., water, DMSO) can assess torsional flexibility and solvent interactions. Density Functional Theory (DFT) optimizations at the B3LYP/6-31G* level provide insights into ground-state geometries and transition-state barriers for ring inversion .
Q. How does the compound’s rigidity influence its pharmacokinetic properties compared to flexible analogs?
Rigid frameworks reduce entropic penalties during target binding, enhancing affinity but potentially limiting solubility. Comparative studies should measure logP (octanol-water partition coefficients), metabolic stability in liver microsomes, and membrane permeability (e.g., PAMPA assays) .
Q. What strategies mitigate side reactions during large-scale synthesis (e.g., dimerization or oxidative degradation)?
- Use low-temperature conditions (-78°C) to stabilize reactive intermediates.
- Introduce protecting groups for secondary amines.
- Employ flow chemistry to control residence time and minimize byproduct formation .
Methodological Frameworks for Research Design
Q. How can the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) guide studies on this compound?
Q. What literature review strategies are critical for contextualizing 10-Azatricyclo[5.2.1.04,10]decane within dopamine transporter research?
- Use Boolean operators in databases (e.g., SciFinder, PubMed) to combine terms like “azatricyclo” AND “dopamine transporter” NOT “commercial.”
- Prioritize primary sources from peer-reviewed journals over patents or preprints.
- Cross-reference synthesis protocols in The Journal of Organic Chemistry with pharmacological data in Neuropharmacology .
Data Reproducibility and Reporting Standards
Q. What minimal dataset details are required to replicate synthesis and characterization?
- Full experimental protocols (reagent equivalents, reaction times, temperatures).
- Raw spectral data (NMR chemical shifts, coupling constants) and crystallographic CIF files.
- Statistical metrics (e.g., yield variability across trials) .
Q. How should researchers address non-reproducible results in cycloaddition reactions?
- Document batch-to-batch variability in reagent purity (e.g., Ag(I)F moisture sensitivity).
- Use internal standards (e.g., deuterated solvents for NMR) to calibrate instruments.
- Report negative results to clarify reaction boundaries .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
